molecular formula C15H18N4O3S B2368253 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 422275-76-1

3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No. B2368253
CAS RN: 422275-76-1
M. Wt: 334.39
InChI Key: SRTWFKKUJRUHKP-UHFFFAOYSA-N
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Description

“3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide” is a chemical compound that has gained attention in scientific research. It is a derivative of rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) and morpholine . Rhodanine derivatives are known to exhibit a high biological activity and a broad spectrum of action . Similarly, compounds containing a morpholine moiety are valuable subjects for testing for various kinds of biological activity .


Synthesis Analysis

A preparative procedure has been developed for the synthesis of 3- (morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (3-morpholinorhodanine). Its reaction with aldehydes afforded a number of previously unknown 5-ylidene derivatives which were screened for antitumor activity .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H18N4O3S, and its molecular weight is 334.39.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of N-aminomorpholine with carbon disulfide in aqueous alkali to obtain dithiocarbamate, which was alkylated without isolation with chloroacetic acid. The subsequent cyclization afforded the target compound .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been focused on the synthesis of quinazoline derivatives, which include compounds similar to 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide. These compounds are synthesized via methods like the Buchwald–Hartwig amination, demonstrating the potential for creating a variety of quinazolinone derivatives with potential biological activities. For instance, Nowak et al. (2014) detailed the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, highlighting the diversity in quinazoline chemistry and its relevance to creating compounds with interesting anticancer activities (Nowak et al., 2014).

Antitumor Activity

Several studies have reported the antitumor activities of quinazoline derivatives. Ibrahim A. Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some derivatives showed remarkable broad-spectrum antitumor activity, indicating the potential therapeutic applications of these compounds in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking Studies

The molecular docking methodology has been employed to study the interaction of quinazolinone derivatives with various biological targets, providing insights into their potential mechanisms of action. For example, studies have investigated the binding modes of quinazolinone derivatives to enzymes or receptors, such as EGFR-TK and B-RAF kinase, suggesting their roles in inhibiting the growth of cancer cell lines through specific pathways (Ibrahim A. Al-Suwaidan et al., 2016).

Antibacterial Activity

The antibacterial activities of quinazolinone derivatives have also been explored. Research indicates that some derivatives possess significant antibacterial activity against various bacterial strains, suggesting their potential use as antibacterial agents. For instance, Ahmed et al. (2007) synthesized new quinazolin-4-one containing oxadiazolin-5-thione moieties and evaluated their antibacterial activity, finding that morpholino derivatives showed encouraging results (Ahmed et al., 2007).

properties

IUPAC Name

3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-13(5-6-18-7-9-22-10-8-18)17-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTWFKKUJRUHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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